molecular formula C12H13Cl2NO4S B5652071 Methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate

Methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate

Cat. No.: B5652071
M. Wt: 338.2 g/mol
InChI Key: LULPYSIGRPGUQD-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate is a synthetic benzoate derivative featuring a dichlorinated aromatic ring substituted with a pyrrolidine sulfonyl group and a methyl ester moiety.

Properties

IUPAC Name

methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO4S/c1-19-12(16)8-6-11(10(14)7-9(8)13)20(17,18)15-4-2-3-5-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULPYSIGRPGUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332269
Record name methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202909
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351336-07-7
Record name methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate typically involves the reaction of 2,4-dichlorobenzoic acid with pyrrolidine and a sulfonylating agent. The esterification process is carried out using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence focuses on diterpenoid methyl esters isolated from Austrocedrus chilensis resin, such as sandaracopimaric acid methyl ester (Compound 4) and communic acid methyl esters (Compounds 8, 9) . While these share the methyl ester functional group with Methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate, they are structurally and functionally distinct:

Table 1: Key Structural Differences

Feature This compound Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
Core Structure Substituted benzoate Diterpene backbone (e.g., labdane or abietane skeletons)
Substituents Dichloro, pyrrolidine sulfonyl Hydroxyl, carboxylic acid derivatives, or cyclic ethers
Biological Relevance Synthetic origin (no natural source described) Naturally occurring in plant resins
Functional Groups Aromatic chlorination, sulfonamide Bicyclic or tricyclic terpenoid systems with methyl esters

Research Findings from Evidence:

  • Gas chromatography (Figure 2) highlights seasonal variations in their abundance .
  • This compound: No analogous data on synthesis, stability, or bioactivity are provided in the evidence. Its sulfonyl and chloro groups suggest possible reactivity in electrophilic substitution or as enzyme inhibitors, but these hypotheses remain speculative without experimental validation.

Limitations of the Provided Evidence

Key gaps include:

  • Structural Analogues: No sulfonyl-pyrrolidine-substituted aromatics are discussed.
  • Functional Data : Biological or chemical data for this compound are absent.

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